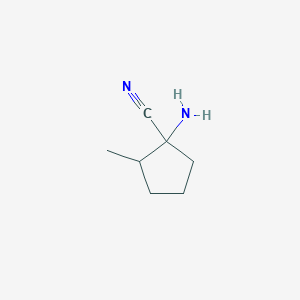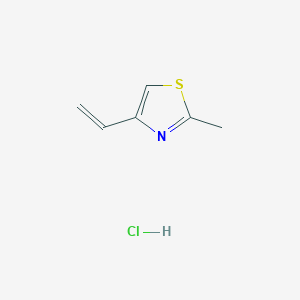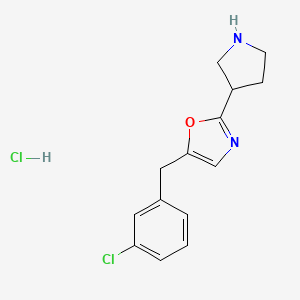
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorobenzyl group attached to an oxazole ring, which is further connected to a pyrrolidinyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the oxazole ring.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a reductive amination reaction, where a pyrrolidine derivative reacts with the oxazole ring in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring or the chlorobenzyl group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced oxazole or chlorobenzyl derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)thiazole hydrochloride: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)imidazole hydrochloride: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, provides unique electronic and steric characteristics that differentiate it from similar compounds.
特性
分子式 |
C14H16Cl2N2O |
|---|---|
分子量 |
299.2 g/mol |
IUPAC名 |
5-[(3-chlorophenyl)methyl]-2-pyrrolidin-3-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-1-2-10(6-12)7-13-9-17-14(18-13)11-4-5-16-8-11;/h1-3,6,9,11,16H,4-5,7-8H2;1H |
InChIキー |
GDTBAEAVFUAUMQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


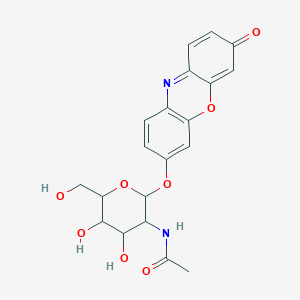
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
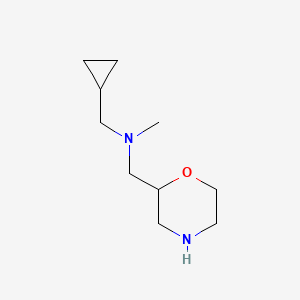
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
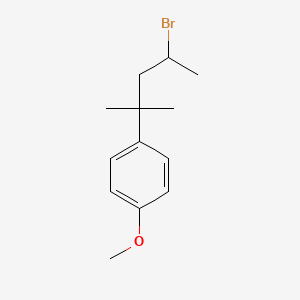
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)

